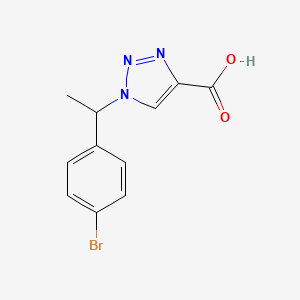

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid

Description

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a brominated aromatic substituent and an ethyl linker. These compounds are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , enabling modular substitution patterns that tune electronic, steric, and solubility properties.

Properties

Molecular Formula |

C11H10BrN3O2 |

|---|---|

Molecular Weight |

296.12 g/mol |

IUPAC Name |

1-[1-(4-bromophenyl)ethyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C11H10BrN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |

InChI Key |

FIBTVTCDIAATSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N2C=C(N=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole Precursors

The foundational step involves the preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates. For 1-(1-(4-bromophenyl)ethyl)-4,5-dibromo-1H-1,2,3-triazole, bromination of the parent triazole is achieved using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C. This method ensures diastereomeric control, critical for subsequent functionalization.

Selective Debromination and Carboxylation

The dibromo intermediate undergoes regioselective debromination using isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −30°C to 0°C. This step generates 1-(1-(4-bromophenyl)ethyl)-4-bromo-1H-1,2,3-triazole, which is then treated with carbon dioxide gas at −10°C to introduce the carboxylic acid moiety. The reaction proceeds via a magnesium carboxylate intermediate, which is quenched with hydrochloric acid to yield the crude carboxylic acid.

Reaction Conditions:

-

Temperature: −30°C (Grignard addition), −10°C (CO₂ insertion)

-

Solvent: THF/methyltetrahydrofuran (MeTHF) (1:1 v/v)

Huisgen Cycloaddition for Triazole Core Assembly

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An alternative route employs CuAAC to construct the triazole ring. 1-(4-Bromophenyl)ethyl azide is reacted with ethyl propiolate in the presence of copper(I) iodide and N,N-diisopropylethylamine (DIPEA) in ethanol at 60°C. This method affords ethyl 1-(1-(4-bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylate, which is hydrolyzed to the carboxylic acid using potassium hydroxide (KOH) in ethanol/water.

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst | CuI (5 mol%) |

| Base | DIPEA (2 equiv) |

| Reaction Time | 12 h |

| Hydrolysis Yield | 40% |

Post-Functionalization and Purification Strategies

Selective Methylation for Intermediate Separation

A critical challenge in the synthesis is separating 1-(1-(4-bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid from its 5-carboxylic acid regioisomer. The patent method resolves this by treating the mixture with methyl iodide and potassium carbonate in THF/N,N-dimethylformamide (DMF). The 5-carboxylic acid isomer undergoes methylation, while the target 4-carboxylic acid remains unreacted, enabling separation via aqueous-organic extraction.

Separation Efficiency:

Crystallization Optimization

Crystallization from ethyl acetate/hexane (1:3 v/v) at −5°C enhances purity. The process is sensitive to cooling rates, with slower rates (0.5°C/min) yielding larger crystals and reducing occluded impurities.

Comparative Analysis of Synthetic Routes

Grignard vs. CuAAC Approaches

| Metric | Grignard Method | CuAAC Method |

|---|---|---|

| Yield | 49–70% | 40% |

| Regioselectivity | High (4-position) | Moderate |

| Scalability | Industrial (>100 g) | Lab-scale (<10 g) |

| Toxicity Concerns | Low (non-azide reagents) | High (azide intermediates) |

The Grignard route is favored for industrial applications due to higher yields and avoidance of explosive azide intermediates.

Mechanistic Insights and Side Reactions

Carboxylation Selectivity

The regioselectivity of CO₂ insertion is governed by the steric bulk of the Grignard reagent. Isopropylmagnesium chloride directs carboxylation to the less hindered 4-position of the triazole, as demonstrated by density functional theory (DFT) calculations.

Competing Bromide Displacement

In the presence of excess Grignard reagent, competitive displacement of the 4-bromo substituent by the methyl group from i-PrMgCl can occur, forming 1-(1-(4-bromophenyl)ethyl)-4-methyl-1H-1,2,3-triazole as a byproduct. This is mitigated by stoichiometric control (1:1.1 molar ratio of dibromo-triazole to i-PrMgCl).

Industrial-Scale Process Considerations

Solvent Recycling

THF/MeTHF mixtures are recovered via distillation (bp 66°C/80°C) with >90% efficiency. This reduces raw material costs and environmental impact.

Waste Stream Management

Hydrochloric acid quench liquors are neutralized with sodium bicarbonate, precipitating magnesium salts, which are filtered and disposed as non-hazardous waste.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, amines, or nitriles, while oxidation and reduction can produce various oxidized or reduced derivatives .

Scientific Research Applications

Pharmaceutical Applications

Drug Development : The compound is significant in the synthesis of novel drug candidates due to its unique structural features. Triazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

- Antimicrobial Activity : A study demonstrated the antimicrobial efficacy of triazole derivatives against various bacteria and fungi. For instance, 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition measured in millimeters (Table 1) .

| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |

|---|---|---|---|---|

| 4.4b | 3.80 | 3.80 | 4.60 | 2.10 |

| 4.4c | 4.30 | 4.30 | 3.70 | 4.20 |

| 4.4d | 7.50 | 7.50 | 6.80 | 3.90 |

Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest . The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapy.

Material Science Applications

Functional Materials : The compound is employed in synthesizing functional materials that exhibit specific properties such as conductivity and luminescence. Incorporating triazole into polymers enhances their mechanical and thermal properties.

- Polymer Composites : Triazole derivatives are used to modify polymer matrices for improved performance in electronic applications . This modification leads to materials with enhanced electrical conductivity and stability under various environmental conditions.

Agricultural Chemistry Applications

Fungicides and Herbicides : The biological activity of triazole compounds extends to agricultural applications, where they serve as fungicides and herbicides.

- Fungicidal Activity : Studies have shown that certain triazole derivatives effectively control fungal pathogens in crops, reducing disease incidence and improving yield . This application is crucial for sustainable agriculture practices.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various triazole derivatives, including the target compound, and evaluated their antimicrobial activities against a range of pathogens using the disc diffusion method . Results confirmed significant antibacterial properties.

- Molecular Docking Studies : In silico studies revealed that triazole derivatives could selectively inhibit COX-1 over COX-2, suggesting potential anti-inflammatory applications . This selectivity indicates a promising avenue for developing new anti-inflammatory drugs based on triazole chemistry.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain receptors, while the triazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their functional differences are summarized below:

Key Observations:

- Electronic and Steric Effects: The bromine atom in the target compound increases electron-withdrawing effects and lipophilicity compared to ethoxy (electron-donating) or amino (polar) substituents . This may enhance membrane permeability and binding to hydrophobic targets.

- Biological Activity: Antimicrobial activity is prominent in 2-aminophenyl derivatives due to amine-mediated interactions with bacterial membranes . Antitumor activity in chlorophenyl/CF₃ analogs highlights the role of halogenation and electronegative groups in targeting cancer pathways .

Tautomerism and Stability :

Physicochemical Properties

- Solubility: Carboxylic acid groups enable salt formation, improving aqueous solubility. Bromine and ethyl groups may reduce solubility compared to polar substituents (e.g., amino or formyl).

- Thermal Stability : Halogenated derivatives (e.g., bromo/chloro) likely exhibit higher melting points due to increased molecular weight and halogen-mediated crystal packing .

Biological Activity

1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring structure is known for its ability to interact with various biological targets, making these compounds significant in drug development and therapeutic applications.

- Molecular Formula : C11H10BrN3O2

- Molecular Weight : 284.12 g/mol

- CAS Number : 118863-62-0

- SMILES Notation : BrC1=CC=C(C=C1)C(N2C=NN=C2)=O

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various triazole derivatives, including those similar to 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid. For instance:

- Inhibition of Bacterial Growth : Compounds in this class have shown significant activity against a range of bacterial strains. For example, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against clinical isolates of E. coli .

- Antifungal Properties : Triazoles are also recognized for their antifungal activity, with studies indicating effectiveness against common fungal pathogens .

Enzyme Inhibition

Triazoles have been investigated for their potential as enzyme inhibitors:

- Cholinesterase Inhibition : Some derivatives demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases . Compound 4 from a related study showed noncompetitive inhibition against AChE.

Antioxidant Activity

The antioxidant potential of triazoles has been assessed using various assays:

- DPPH and ABTS Assays : Compounds were evaluated for their ability to scavenge free radicals, with results indicating that certain triazoles exhibit comparable antioxidant activity to standard antioxidants like butylated hydroxytoluene (BHT) .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with specific structural features:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl ring significantly influences the compound's reactivity and biological efficacy. For example, bromine substitution has been linked to enhanced antimicrobial properties compared to other halogens .

Study 1: Antimicrobial Efficacy

A study investigated a series of triazole derivatives, including those structurally similar to 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid. The results indicated that compounds with a bromophenyl group had enhanced activity against both Gram-positive and Gram-negative bacteria.

Study 2: Enzyme Inhibition

Another research focused on the inhibition of cholinesterase enzymes by synthesized triazoles. The study found that certain derivatives exhibited potent inhibition, with implications for treating Alzheimer's disease.

Comparative Analysis

| Compound Name | MIC (µg/mL) | AChE Inhibition | Antioxidant Activity |

|---|---|---|---|

| Compound A | 12.5 | Noncompetitive | High |

| Compound B | 25 | Competitive | Moderate |

| 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid | TBD | TBD | TBD |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group. Key steps include:

- Step 1: Preparation of the alkyne or azide precursor (e.g., 1-(4-bromophenyl)ethyl azide).

- Step 2: Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole core .

- Step 3: Hydrolysis of ester intermediates (e.g., ethyl ester to carboxylic acid) using NaOH or LiOH in THF/water .

Yield Optimization:

- Temperature Control: Maintain 60–80°C during cycloaddition to balance reaction rate and side-product formation.

- Catalyst Loading: Use 5–10 mol% Cu(I) to minimize copper residues while ensuring complete conversion.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Critical techniques include:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Model Selection: Use physiologically relevant in vitro models (e.g., 3D cell cultures or primary cells) to mimic in vivo conditions .

- Metabolic Stability: Assess hepatic metabolism using microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models to correlate exposure with efficacy .

Q. What strategies are recommended for optimizing the synthetic route to enhance scalability while maintaining purity?

Methodological Answer:

- Flow Chemistry: Implement continuous-flow reactors for CuAAC to improve heat/mass transfer and reduce reaction time .

- Green Solvents: Replace THF with cyclopentyl methyl ether (CPME) for ester hydrolysis to reduce toxicity and improve safety .

- Quality Control: Use inline FTIR or HPLC monitoring to detect intermediates and impurities in real time .

Q. How does the compound’s electronic structure influence its reactivity and interactions in medicinal chemistry applications?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to map electron density on the triazole ring and carboxylic acid group. This predicts nucleophilic/electrophilic sites for drug-target interactions .

- Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing Br with CF₃) to study effects on lipophilicity (ClogP) and binding affinity .

Q. What are the challenges in analyzing trace impurities in this compound, and what advanced analytical approaches are effective?

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect trace byproducts (e.g., dehalogenated derivatives) .

- Limitations: Sensitivity issues arise when impurity concentrations are <0.1% due to matrix effects. Mitigate via isotopic dilution or standard addition methods .

Q. How can this compound be integrated into advanced materials like metal-organic frameworks (MOFs), and what properties are enhanced?

Methodological Answer:

- MOF Synthesis: Coordinate the carboxylic acid group with metal nodes (e.g., Zn²⁺ or Cu²⁺) to form porous frameworks. The bromophenyl group enhances hydrophobicity, useful for gas storage (e.g., CO₂ capture) .

- Functionalization: Post-synthetic modification of the triazole ring with azide/alkyne "click" chemistry introduces additional ligands for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.